REACTION_CXSMILES
|
C([O:3][C:4](=[O:14])[CH:5]=[CH:6][C:7]1([CH3:13])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1)C>CCO.[OH-].[Na+]>[CH3:13][C:7]1([CH:6]=[CH:5][C:4]([OH:14])=[O:3])[CH2:12][CH2:11][O:10][CH2:9][CH2:8]1 |f:2.3|
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature over night
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting mixture was concentrated
|
Type
|
DISSOLUTION
|
Details
|
the resulting residue was dissolved in 20 mL of water
|
Type
|
WASH
|
Details
|
The resulting solution was washed twice with diethyl ether (10 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted thrice with DCM (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(CCOCC1)C=CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |